
6-Eicosenoic acid, 2-(acetylamino)-3,4,5,14-tetrahydroxy-
概要
説明
6-Eicosenoic acid, 2-(acetylamino)-3,4,5,14-tetrahydroxy-, also known as (-)-MycestericinE or Mycestericin E, is a chemical compound with the molecular formula C21H39NO5 . It is a type of omega-6 fatty acid .
Molecular Structure Analysis
The molecular structure of 6-Eicosenoic acid, 2-(acetylamino)-3,4,5,14-tetrahydroxy- consists of 21 carbon atoms, 39 hydrogen atoms, 1 nitrogen atom, and 5 oxygen atoms . The average mass of the molecule is 385.538 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of 6-Eicosenoic acid, 2-(acetylamino)-3,4,5,14-tetrahydroxy- are not explicitly mentioned in the available resources. More research is needed to determine these properties .科学的研究の応用
Eicosenoic Acid Derivatives and Applications :
- The preparation and properties of various derivatives of eicosenoic acid have been explored. Studies have investigated the epoxidation of cis-5-Eicosenoic acid and its methyl ester, leading to the creation of hydroxylactone and other related compounds (Fore & Sumrell, 1966).
Biochemical Synthesis in Plants :
- Research on the enzymatic synthesis of hydroxy-eicosenoic acids in plants, such as avocado, has shown the potential for natural biosynthesis of this fatty acid. This process is dependent on various cofactors and specific conditions (Yang & Stumpf, 1965).
Role in Nervonic Acid Production and Neurological Health :
- Nervonic acid, derived from eicosenoic acid, is crucial for nerve fibers and cells. It can potentially treat and prevent neurological diseases. Research has identified Acer species seeds as a significant source of nervonic acid, with implications for breeding programs targeting this compound (He, Li, & Tian, 2020).
Microbial Conversion to Polyhydroxy Fatty Acids :
- Microbial conversions of eicosenoic acid have been investigated, revealing the production of novel compounds like dihydroxy-eicosenoic acids. This research highlights the potential of bacterial strains like Pseudomonas aeruginosa in transforming eicosenoic acid to create new substances with different properties (Back, Sohn, Hou, & Kim, 2011).
Role in Insect Biology :
- Studies on insects like Galleria mellonella have shown the presence of eicosenoic acid as a significant component in male insects, indicating its biological importance in certain species (Stanley-Samuelson, 1984).
Synthesis in Bacteria and Other Organisms :
- Research has delved into the synthesis and properties of eicosenoic acid in bacteria and its role in various biochemical processes. This includes studies on organisms like Escherichia coli and their metabolic pathways involving acetylamino acids (Vogel & Bonner, 1956).
Applications in Pharmacology and Bioactive Compounds :
- The potential of eicosenoic acid in inhibiting prostaglandin biosynthesis has been explored, suggesting its possible applications in pharmacology and the development of therapeutic agents (Ahern & Downing, 1970).
作用機序
While the specific mechanism of action for 6-Eicosenoic acid, 2-(acetylamino)-3,4,5,14-tetrahydroxy- is not clearly defined, there is some evidence to suggest that certain omega-6 fatty acids, such as eicosadienoic acid (EDA), may play a beneficial role in inflammation . Studies have inconsistently shown EDA to be inversely associated with insulin resistance and type 2 diabetes (T2D) .
Safety and Hazards
将来の方向性
Future research should focus on elucidating the synthesis, chemical reactions, physical and chemical properties, and safety and hazards of 6-Eicosenoic acid, 2-(acetylamino)-3,4,5,14-tetrahydroxy-. In addition, the role of this compound in mitigating insulin resistance and lowering the risk of diabetes and the associated states of inflammation should be further investigated .
特性
IUPAC Name |
(E)-2-acetamido-3,4,5,14-tetrahydroxyicos-6-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H41NO7/c1-3-4-5-10-13-17(25)14-11-8-6-7-9-12-15-18(26)20(27)21(28)19(22(29)30)23-16(2)24/h12,15,17-21,25-28H,3-11,13-14H2,1-2H3,(H,23,24)(H,29,30)/b15-12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKFZVQCKAPPEFZ-NTCAYCPXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CCCCCCC=CC(C(C(C(C(=O)O)NC(=O)C)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC(CCCCCC/C=C/C(C(C(C(C(=O)O)NC(=O)C)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H41NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Eicosenoic acid, 2-(acetylamino)-3,4,5,14-tetrahydroxy- | |
CAS RN |
121025-47-6 | |
| Record name | Sphingofungin D | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121025476 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydroxyphosphinimyl hydrogen phosphate](/img/structure/B219266.png)
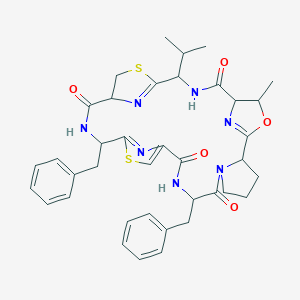
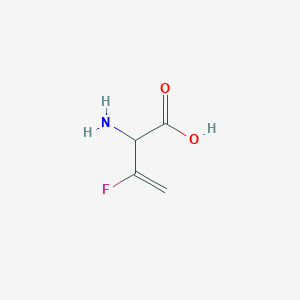

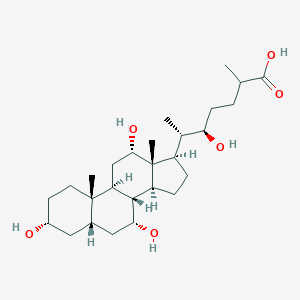
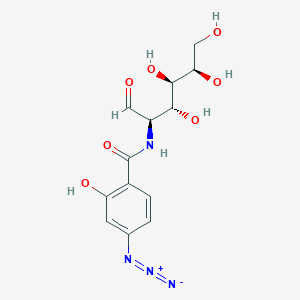
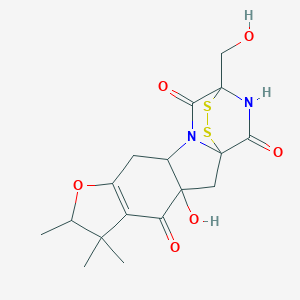
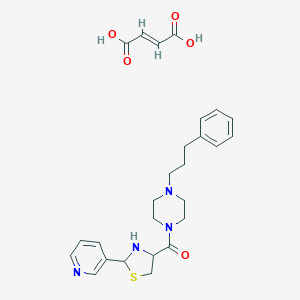
![(2S)-N-[1-[[(3S,6S,8S,12S,13R,16S,17R,20S,23S)-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8,13-di(propan-2-yl)-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacosan-16-yl]amino]-4-methyl-1-oxopentan-2-yl]-1-[(2S)-2-hydroxypropanoyl]-N-methylpyrrolidine-2-carboxamide](/img/structure/B219402.png)
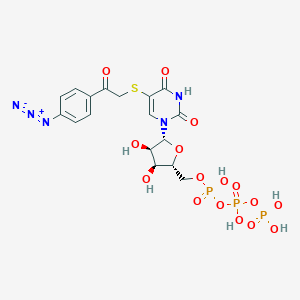
![(4S)-5-[[(2S)-1-[(2S)-2-[[2-[(2R)-1-[(2S,3S)-2-[[(2S)-2-amino-3-[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]oxypropanoyl]amino]-3-methylpent-4-enoyl]-2-methyl-3H-pyrrol-2-yl]-2-oxoethyl]carbamoyl]-2,5-dihydropyrrol-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-2-aminopropanoyl]amino]-5-oxopentanoic acid](/img/structure/B219432.png)


